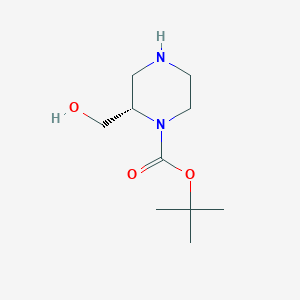

(S)-1-Boc-2-(Hydroxymethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13/h8,11,13H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPPNDHZUPIXJM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628734 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030377-21-9 | |

| Record name | tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-Boc-2-hydroxymethyl-piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-Boc-2-(hydroxymethyl)piperazine chemical properties

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(hydroxymethyl)piperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter, a protected amine, a reactive secondary amine, and a primary alcohol, make it a versatile scaffold for the synthesis of complex bioactive molecules. The piperazine motif is a privileged structure in drug design, known to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Core Chemical and Physical Properties

This compound is typically a white to off-white solid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [3] |

| Molecular Weight | 216.28 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 324 °C | [4] |

| Density | 1.085 g/cm³ | [4] |

| Melting Point | 43-47 °C (for N-Boc-piperazine) | [5][6] |

| Solubility | Soluble in DMSO | [7] |

| Storage | Store at -20°C under an inert atmosphere | [3] |

Synthesis and Experimental Protocol

The synthesis of this compound is most commonly achieved through the debenzylation of a protected precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

(S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

-

Methanol (MeOH)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL) is prepared in a suitable reaction vessel.

-

To this solution, 10% Pd/C (150 mg) is added.

-

The reaction mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.

-

Upon completion of the reaction, the solid catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound as a white solid (850 mg, 3.93 mmol, 91.82% yield).[1]

Characterization:

-

ESI-MS (EI+, m/z): 217.3 [M+H]⁺[1]

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Spectral Data

| Spectral Data Type | Key Features (for N-Boc-piperazine) |

| ¹H NMR | Data available for similar compounds, but not specifically for the title compound. |

| ¹³C NMR | Data available for similar compounds, but not specifically for the title compound. |

| IR | Data available for similar compounds, but not specifically for the title compound. |

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its three functional groups: the Boc-protected amine, the secondary amine, and the primary alcohol. The Boc group is stable under a variety of conditions but can be readily removed with acid, providing an orthogonal protection strategy.[8] The unprotected secondary amine is nucleophilic and can participate in a wide range of coupling reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo etherification and esterification reactions.[8]

This versatile reactivity makes this compound a valuable building block in the synthesis of complex, biologically active molecules, including HIV protease inhibitors.[2][9] The chiral piperazine moiety is a key structural feature in many drug candidates due to its ability to improve solubility, metabolic stability, and target binding.[10]

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Caption: A diagram showing the reactive sites and potential chemical transformations of the title compound.

Conclusion

This compound is a key chiral intermediate with broad applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined stereochemistry and orthogonal protecting groups allow for precise chemical modifications, making it an invaluable tool for medicinal chemists. The synthetic protocols for its preparation are well-established, and its reactivity is understood, paving the way for its continued use in the development of novel therapeutics.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock [achemblock.com]

- 5. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate | CAS 205434-75-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | CAS 205434-75-9 | Sun-shinechem [sun-shinechem.com]

- 8. This compound | 1030377-21-9 | Benchchem [benchchem.com]

- 9. osti.gov [osti.gov]

- 10. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structural features, including the piperazine core, the chiral center, and the reactive hydroxymethyl group, make it a versatile scaffold for creating diverse molecular architectures. This guide provides a comprehensive overview of the primary synthetic protocols for this compound, complete with detailed experimental procedures, comparative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

Two predominant synthetic routes for the preparation of this compound have been identified in the literature:

-

Catalytic Hydrogenolysis of a Benzyl-Protected Precursor: This widely employed method involves the removal of a benzyl protecting group from a suitably substituted piperazine precursor via catalytic hydrogenation.

-

Reduction of a Carboxylic Acid Ester Precursor: This approach utilizes a powerful reducing agent, such as lithium aluminum hydride (LAH), to reduce a carboxylic acid ester functionality to the desired primary alcohol.

A multi-step synthesis commencing from readily available chiral starting materials like L-serine has also been described, offering an alternative pathway to the target molecule.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the two primary synthetic protocols, allowing for a direct comparison of their efficiencies.

| Parameter | Protocol 1: Catalytic Hydrogenolysis | Protocol 2: Reduction of Carboxylate (for (R)-enantiomer) |

| Starting Material | (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | L-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate |

| Key Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Methanol (MeOH) | Tetrahydrofuran (THF) |

| Reaction Time | 3 hours | 1 hour |

| Temperature | Room Temperature | -40°C to Room Temperature |

| Yield | 91.82%[4] | >100% (crude)[5] |

| Product Purity | Not explicitly stated, but described as a white solid. | Not explicitly stated, crude product obtained. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

This protocol details the debenzylation of a protected piperazine precursor to yield the target compound.[4]

Procedure:

-

To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), 10% Palladium on Carbon (150 mg) was added.

-

The resulting mixture was stirred at room temperature for 3 hours under a hydrogen atmosphere.

-

Upon completion of the reaction, the solid catalyst was removed by filtration.

-

The filtrate was concentrated under reduced pressure to yield this compound (850 mg, 3.93 mmol, 91.82% yield) as a white solid.[4]

Characterization Data:

-

ESI-MS (EI+, m/z): 217.3 [M+H]⁺[4]

Protocol 2: Reduction of L-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate (for the (R)-enantiomer)

This protocol describes the reduction of a methyl ester to the corresponding alcohol for the (R)-enantiomer. A similar procedure with the (S)-starting material would yield the desired (S)-product.[5]

Procedure:

-

A solution of L-TERT- butyl 2-methyl (2R)-piperazine-1, 2-dicarboxylate (2.55 g) in tetrahydrofuran (70 mL) was cooled to -40°C.

-

Lithium aluminum hydride (1M in THF, 26 mL) was added to the solution.

-

The reaction mixture was then allowed to warm to room temperature and stirred for 1 hour.

-

After 1 hour, the reaction was cooled to 0°C and quenched by the sequential addition of water (1 mL), 2N sodium hydroxide solution (1 mL), and then water (2 mL).

-

The resulting slurry was filtered and the filtrate was concentrated in vacuo to give TERT- butyl (2R)-2-(hydroxymethyl) piperazine-1-carboxylate (2.37 g, >100% crude yield).[5]

Characterization Data:

-

Mass Spectrum: MH+ 217[5]

Visualized Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations described in the protocols.

References

Stereoselective Synthesis of (S)-1-Boc-2-(hydroxymethyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary stereoselective synthetic routes to (S)-1-Boc-2-(hydroxymethyl)piperazine, a valuable chiral building block in medicinal chemistry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemically defined structure, featuring a piperazine core with a hydroxymethyl group at a chiral center, makes it a desirable synthon for introducing specific three-dimensional features into drug candidates, thereby influencing their pharmacological activity and pharmacokinetic properties. The stereoselective synthesis of this compound is, therefore, of significant interest. This document outlines three principal strategies for its preparation: synthesis from a chiral pool precursor, deprotection of a pre-functionalized intermediate, and a multi-step approach involving catalytic asymmetric synthesis.

Core Synthetic Strategies

Three primary methodologies for the stereoselective synthesis of this compound are highlighted:

-

Chiral Pool Synthesis from (S)-Piperazine-2-carboxylic Acid: This approach leverages a commercially available, enantiomerically pure starting material. The synthesis involves two key transformations: N-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid moiety to the corresponding primary alcohol.

-

Deprotection of a Differentially Protected Piperazine: This efficient method involves the selective removal of a protecting group from a precursor that already contains the desired hydroxymethyl functionality. A common example is the hydrogenolysis of a Cbz-protected piperazine derivative.

-

Catalytic Asymmetric Synthesis followed by Functional Group Interconversion: This strategy involves the initial creation of a chiral piperazine core through a catalytic asymmetric reaction, such as the asymmetric hydrogenation of a pyrazine derivative to a chiral piperazin-2-one. Subsequent reduction of the amide and any other necessary functional group manipulations afford the target molecule.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the key synthetic routes described in this guide.

| Synthetic Route | Key Transformation | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Chiral Pool | Reduction of Carboxylic Acid | (S)-1-Boc-piperazine-2-carboxylic acid methyl ester | Lithium aluminum hydride (LiAlH₄) | >95% (crude) | >99% (assumed from starting material) | [1] |

| Deprotection | Hydrogenolysis | (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 10% Pd/C, H₂ | 91.82% | >99% (assumed from starting material) | [2] |

| Catalytic Asymmetric | Asymmetric Hydrogenation & Reduction | 2-Substituted Pyrazin-2-ol | Pd-catalyst, H₂; then LiAlH₄ | up to 93% (for hydrogenation) | up to 90% (for hydrogenation) | [3] |

Experimental Protocols & Workflows

Chiral Pool Synthesis from (S)-Piperazine-2-carboxylic Acid

This route is a reliable method that begins with the readily available (S)-piperazine-2-carboxylic acid. The overall workflow involves N-Boc protection and subsequent reduction of the carboxylic acid (typically via its methyl ester).

Caption: Workflow for Chiral Pool Synthesis.

Detailed Protocol (Reduction Step):

-

Materials:

-

(S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (1 equivalent)

-

Lithium aluminum hydride (LiAlH₄), 1M solution in THF (2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

2N Sodium hydroxide solution

-

-

Procedure:

-

A solution of (S)-1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate in anhydrous THF is cooled to -40°C in a reaction vessel under an inert atmosphere.

-

The 1M solution of lithium aluminum hydride in THF is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is then cooled to 0°C and quenched by the sequential and careful addition of water, 2N sodium hydroxide solution, and then water again.

-

The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield the crude this compound.[1]

-

Deprotection of a Differentially Protected Piperazine

This is a highly efficient, final-step synthesis from a commercially available or readily synthesized precursor. The workflow is straightforward, involving a single deprotection step.

References

- 1. (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to (S)-1-Boc-2-(hydroxymethyl)piperazine (CAS: 1030377-21-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-2-(hydroxymethyl)piperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a Boc-protected amine, a secondary amine, and a primary alcohol, provide a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its application in the development of targeted therapeutics, specifically as a precursor for Matrix Metalloproteinase (MMP) inhibitors and dual Dopamine D2 and Serotonin 5-HT1A receptor modulators. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate its use in research and development.

Chemical and Physical Properties

This compound, also known as tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate, is a white to off-white solid at room temperature.[1] Its chemical structure features a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a hydroxymethyl group at the chiral center. This combination of functional groups allows for selective chemical transformations, making it a valuable intermediate in multi-step organic synthesis.[2]

| Property | Value | Reference |

| CAS Number | 1030377-21-9 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% | [1] |

| Storage Conditions | -20°C under an inert atmosphere | [1] |

| Solubility | Soluble in various organic solvents | [3] |

| ESI-MS (EI+, m/z) | 217.3 [M+H]⁺ | [4] |

Spectroscopic Data (Representative)

| ¹H-NMR (500 MHz, CDCl₃) | ¹³C-NMR (126 MHz, CDCl₃) | IR (film) νₘₐₓ (cm⁻¹) |

| δ 3.87 – 3.78 (m, 1H) | δ 155.0 | 3428 |

| δ 3.73 – 3.63 (m, 2H) | δ 79.3 | 2971 |

| δ 3.40 – 3.26 (m, 2H) | δ 62.8 | 2872 |

| δ 1.99 – 1.73 (m, 4H) | δ 56.9 | 1692 |

| δ 1.67 – 1.48 (m, 3H) | δ 46.4 | 1457 |

| δ 1.46 (s, 9H) | δ 31.0 | 1366 |

| δ 1.45 – 1.32 (m, 1H) | δ 30.6 | 1169 |

| δ 29.3 | 1109 | |

| δ 28.7 | 1059 | |

| δ 23.6 |

Note: Data is for a representative compound and should be used for reference purposes only.[4]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of a protected precursor.[4]

Experimental Protocol: Debenzylation of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate[4]

Materials:

-

(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol)

-

Methanol (MeOH, 20 mL)

-

10% Palladium on activated carbon (Pd/C, 150 mg)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), 10% Pd/C (150 mg) is added.

-

The mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.

-

The solid catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield this compound as a white solid (850 mg, 3.93 mmol, 91.82% yield).

Caption: Synthetic scheme for this compound.

Applications in Drug Development

The chiral nature and trifunctional handles of this compound make it a valuable building block for the synthesis of complex molecules with therapeutic potential.

Synthesis of Dual Matrix Metalloproteinase-13 (MMP-13) and TNF-α Converting Enzyme (TACE) Inhibitors

MMP-13 and TACE are key enzymes involved in inflammation and tissue degradation, particularly in diseases like osteoarthritis and cancer.[5] Piperazine-based scaffolds have been successfully utilized to develop dual inhibitors of these enzymes.[5] The secondary amine of this compound can be functionalized, and the hydroxymethyl group can be converted to a hydroxamic acid, a common zinc-binding group in MMP inhibitors.

General Synthetic Strategy:

-

N-Arylation/Alkylation: The secondary amine of this compound is reacted with an appropriate aryl or alkyl halide.

-

Oxidation: The primary alcohol is oxidized to a carboxylic acid.

-

Hydroxamic Acid Formation: The carboxylic acid is converted to a hydroxamic acid.

-

Deprotection: The Boc group is removed under acidic conditions if required.

Caption: General workflow for synthesizing MMP-13/TACE inhibitors.

Signaling Pathway Modulation:

MMP-13 and TACE are involved in signaling pathways that promote inflammation and tissue destruction. By inhibiting these enzymes, the synthesized compounds can block these pathological processes.

Caption: Inhibition of MMP-13 and TACE signaling pathways.

Synthesis of Dual Dopamine D2 and Serotonin 5-HT1A Receptor Modulators

Atypical antipsychotics often exhibit dual activity as D2 receptor antagonists and 5-HT1A receptor agonists. Arylpiperazine moieties are common pharmacophores in such drugs. This compound can serve as a chiral scaffold to introduce desired stereochemistry, which is crucial for receptor binding and activity.

General Synthetic Strategy:

-

Buchwald-Hartwig or Ullmann Coupling: The secondary amine of this compound is coupled with an appropriate aryl halide.

-

Functional Group Interconversion: The hydroxymethyl group can be modified or used as an attachment point for other functionalities.

-

Boc Deprotection: The Boc group is removed under acidic conditions.

-

Reductive Amination: The newly freed secondary amine can be further functionalized, for example, by reductive amination with a biarylaldehyde to introduce the desired pharmacophore for D2/5-HT1A receptor binding.

Caption: General workflow for synthesizing D2/5-HT1A modulators.

Signaling Pathway Modulation:

The synthesized arylpiperazine derivatives are designed to act as antagonists at the D2 receptor and agonists at the 5-HT1A receptor, thereby modulating downstream signaling cascades. D2 receptor antagonism typically blocks the inhibition of adenylyl cyclase, while 5-HT1A receptor agonism can lead to the inhibition of adenylyl cyclase and modulation of other pathways like ERK.

Caption: Dual modulation of D2 and 5-HT1A receptor signaling.

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its utility in constructing targeted therapeutics, such as MMP inhibitors and dual D2/5-HT1A receptor modulators, underscores its importance in modern drug discovery. The synthetic protocols and pathway analyses provided in this guide are intended to facilitate its application in the development of novel therapeutic agents. Further exploration of its reactivity and incorporation into diverse molecular scaffolds holds significant promise for future drug development endeavors.

References

- 1. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secure Verification [cherry.chem.bg.ac.rs]

- 3. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of (S)-1-Boc-2-(hydroxymethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of (S)-1-Boc-2-(hydroxymethyl)piperazine. It includes detailed experimental protocols for its synthesis and analysis, and explores its applications as a key building block in medicinal chemistry and drug development.

Compound Identification and Properties

This compound, also known by its IUPAC name tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate, is a chiral heterocyclic compound widely used in organic synthesis.[1][2] The presence of a Boc-protected amine, a secondary amine, a chiral center, and a primary alcohol makes it a versatile scaffold for creating diverse and complex molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate | [1] |

| CAS Number | 1030377-21-9 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 216.28 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 324 °C | [3] |

| Density | 1.085 g/cm³ | [3] |

| Flash Point | 150 °C | [3] |

| Predicted pKa | 14.97 ± 0.10 | [3] |

| Solubility | Soluble in DMSO. The hydrochloride salt of a similar isomer is very soluble in water. | [4][5] |

| Storage Conditions | Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon). | [2][3] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 217.3.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a fully assigned spectrum is not publicly available, representative ¹H and ¹³C NMR data in CDCl₃ can be interpreted based on the structure and data from similar compounds.[7]

-

¹H NMR:

-

Boc Group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.46 ppm.[7]

-

Hydroxymethyl Protons (-CH₂OH): Methylene protons adjacent to the hydroxyl group would appear as multiplets, typically between δ 3.63-3.73 ppm.[7]

-

Piperazine Ring Protons: The protons on the piperazine ring are non-equivalent and will appear as a series of complex multiplets from approximately δ 2.70 to 3.90 ppm. The proton at the chiral center (C2) would likely be a multiplet around δ 3.80 ppm.[7]

-

Amine and Hydroxyl Protons (NH, OH): These protons often appear as broad singlets and their chemical shifts can vary depending on concentration and solvent.

-

-

¹³C NMR:

-

Boc Group: Two signals are expected for the Boc group: the quaternary carbon at ~80 ppm and the methyl carbons around δ 28.5 ppm.[7]

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected in the δ 60-65 ppm region.[7]

-

Piperazine Ring Carbons: The four carbons of the piperazine ring would appear in the region of δ 45-60 ppm.[7]

-

Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group will be the most downfield signal, typically around δ 155.0 ppm.[7]

-

Experimental Protocols

A common and efficient method for the synthesis of this compound is via the debenzylation of a protected precursor.[6]

Reaction: Hydrogenolysis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.

Materials:

-

(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol)

-

Methanol (MeOH, 20 mL)

-

10% Palladium on Carbon (Pd/C, 150 mg)

-

Hydrogen (H₂) gas

Procedure:

-

Dissolve (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate in methanol (20 mL) in a suitable reaction flask.[6]

-

Add 10% Pd/C catalyst (150 mg) to the solution.[6]

-

Stir the mixture at room temperature under a hydrogen atmosphere for 3 hours.[6]

-

Upon reaction completion, remove the solid Pd/C catalyst by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the final product.[6]

Yield: Approximately 850 mg (91.82%) of this compound is obtained as a white solid.[6]

Caption: Synthesis workflow for this compound.

Assessing the enantiomeric and chemical purity of the compound is critical. A chiral High-Performance Liquid Chromatography (HPLC) method can be developed based on protocols for similar chiral amines and piperazine derivatives.[8][9][10]

Instrumentation:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[9]

Chromatographic Conditions (Representative):

-

Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2, v/v) with a small amount of an amine modifier like diethylamine (DEA, 0.1-0.2%) to improve peak shape.[9][10]

-

Column Temperature: 25-35 °C[9]

-

Detection Wavelength: As the Boc-protected amine lacks a strong chromophore, detection can be performed at a low UV wavelength (e.g., 210-220 nm) or after derivatization if higher sensitivity is needed.[9]

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. If available, prepare a standard of the (R)-enantiomer or the racemate to determine the resolution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

-

Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.[9]

-

Analysis: The enantiomeric purity is calculated by comparing the peak area of the desired (S)-enantiomer to the total area of both enantiomer peaks. Chemical purity is determined by comparing the main peak area to the total area of all peaks detected.

Applications in Research and Drug Development

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical agents.[11] Its bifunctional nature allows for sequential or orthogonal modification at the secondary amine and the primary alcohol.

-

Scaffold for Biologically Active Molecules: The piperazine core is a common motif in many approved drugs. This specific chiral building block has been utilized in the synthesis of kappa-opioid receptor agonists, which are of interest for treating pain and addiction.[11]

-

Combinatorial Chemistry: It serves as an excellent starting point for the construction of combinatorial libraries to screen for new drug candidates.[11] The differential reactivity of its functional groups allows for the systematic introduction of various substituents to explore structure-activity relationships (SAR).

-

Introduction of Chirality: As an enantiomerically pure compound, it is used to introduce a specific stereocenter into a target molecule, which is critical as the pharmacological activity of enantiomers can differ significantly.

Caption: Role of this compound in drug discovery.

Safety and Handling

-

Hazard Statements: While specific GHS data for this compound is limited, related Boc-piperazines are classified as irritants. May cause skin, eye, and respiratory irritation.[1]

-

Precautionary Statements: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: As noted, the compound should be stored at 2–8 °C under an inert atmosphere to ensure stability.[2][3]

References

- 1. (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock [achemblock.com]

- 2. usbio.net [usbio.net]

- 3. 1030377-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride | Benchchem [benchchem.com]

- 5. tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | CAS 205434-75-9 | Sun-shinechem [sun-shinechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: (S)-1-Boc-2-(hydroxymethyl)piperazine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-1-Boc-2-(hydroxymethyl)piperazine, a chiral heterocyclic building block with significant applications in medicinal chemistry and drug development. The document details its chemical properties, synthesis, and its role as a key intermediate in the creation of novel therapeutics, particularly those targeting the central nervous system.

Core Compound Specifications

This compound, also known by its IUPAC name tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate, is a versatile synthetic intermediate.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |

| Molecular Weight | 216.28 g/mol | [1][2] |

| CAS Number | 1030377-21-9 | [1][2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% | [2] |

Synthesis Protocol

A common and efficient method for the synthesis of this compound involves the debenzylation of a protected precursor.[3]

Reaction:

(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate → this compound

Materials and Reagents:

| Reagent | Quantity | Molar Equivalent |

| (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | 1.5 g (4.28 mmol) | 1.0 |

| 10% Palladium on Carbon (Pd/C) | 150 mg | - |

| Methanol (MeOH) | 20 mL | - |

| Hydrogen (H₂) | 1 atm | - |

Procedure:

-

To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), 10% Pd/C (150 mg) is added.[3]

-

The resulting mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.[3]

-

Upon completion of the reaction, the solid catalyst is removed by filtration.[3]

-

The filtrate is concentrated under reduced pressure to yield this compound as a white solid (yield: 850 mg, 91.82%).[3]

Application in Drug Discovery: A Building Block for Multi-Target Antipsychotics

The piperazine scaffold is a cornerstone in the development of therapeutics for central nervous system disorders.[4][5] Specifically, piperazine derivatives are integral to the design of multi-target antipsychotic agents that modulate both dopamine D2 and serotonin 5-HT1A receptors.[6][7][8][9] The chirality and functional groups of this compound make it a valuable starting material for creating potent and selective drug candidates.

The general workflow for the synthesis and evaluation of such antipsychotic agents is depicted below.

Caption: Synthetic and evaluative workflow for piperazine-based antipsychotics.

Representative Experimental Protocol: Synthesis of a D2/5-HT1A Receptor Modulator

The following is a representative protocol for the synthesis of a potential multi-target antipsychotic agent, adapted from methodologies used for similar piperazine derivatives.[6][7]

Step 1: Buchwald-Hartwig Coupling

1-Boc-piperazine (a related, non-chiral precursor) is coupled with a suitable aryl halide in the presence of a palladium catalyst and a phosphine ligand. This reaction forms the C-N bond between the piperazine nitrogen and the aryl group.

Step 2: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is removed from the piperazine nitrogen, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an appropriate solvent), to yield the free secondary amine.

Step 3: Reductive Amination

The resulting arylpiperazine is then reacted with a biarylaldehyde via reductive amination. This step introduces the final pharmacophoric element to the molecule. The reaction is typically carried out using a reducing agent such as sodium triacetoxyborohydride. The final product is then purified using column chromatography.

Concluding Remarks

This compound is a valuable and versatile chiral building block in modern drug discovery. Its utility is particularly evident in the synthesis of complex molecules targeting the central nervous system, such as dual-acting D2 and 5-HT1A receptor modulators for the treatment of psychiatric disorders. The synthetic protocols and workflows outlined in this guide provide a framework for the effective utilization of this compound in the development of next-generation therapeutics.

References

- 1. (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock [achemblock.com]

- 2. usbio.net [usbio.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Chiral Purity of (S)-1-Boc-2-(hydroxymethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chiral purity analysis, and analytical methodologies for (S)-1-Boc-2-(hydroxymethyl)piperazine, a key chiral building block in pharmaceutical development.

Introduction

This compound, also known as tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate, is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its stereochemical configuration is critical for the efficacy and safety of the final drug substance. Therefore, robust analytical methods for determining and controlling its chiral purity are essential. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects.

Synthesis and Potential Chiral Impurities

The enantiomerically pure this compound is typically synthesized from chiral starting materials. A common synthetic route involves the reduction of the corresponding carboxylic acid or its ester derivative, which is in turn derived from L-amino acids.

A representative synthesis involves the reduction of (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate using a palladium on carbon catalyst under a hydrogen atmosphere.[1] Another approach for the synthesis of the racemic compound, which would then require resolution, or for the synthesis of the (R)-enantiomer, involves the reduction of L-tert-butyl 2-methyl (2R)-piperazine-1,2-dicarboxylate with a reducing agent like lithium aluminum hydride.[2]

The primary chiral impurity in this compound is its enantiomer, (R)-1-Boc-2-(hydroxymethyl)piperazine. This impurity can arise from racemization during synthesis or from the presence of the D-enantiomer in the starting materials.

Quantitative Data on Chiral Purity

The chiral purity of commercially available this compound is typically high, with suppliers often quoting purities of 97% or greater.[3] However, the specific enantiomeric excess is not always detailed on standard product data sheets. For pharmaceutical applications, a much higher degree of chiral purity is often required. The following table summarizes typical purity specifications found for this compound.

| Parameter | Value | Analytical Method |

| Chemical Purity | ≥97% | Not specified |

| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC or SFC (Assumed) |

Experimental Protocols for Chiral Purity Determination

The determination of the enantiomeric excess of this compound is most commonly achieved by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques allow for the separation and quantification of the (S)- and (R)-enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column

A Representative Chiral HPLC Method (Adaptable for this compound):

| Parameter | Condition |

| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Analysis and Calculation of Enantiomeric Excess:

-

Inject a solution of the racemic mixture to determine the retention times of the (S)- and (R)-enantiomers and to establish resolution.

-

Inject the sample solution.

-

Identify the peaks corresponding to the (S)- and (R)-enantiomers based on their retention times.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Where Area(S) and Area(R) are the peak areas of the (S)- and (R)-enantiomers, respectively.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular alternative to chiral HPLC, offering advantages such as faster analysis times and reduced solvent consumption.

Instrumentation:

-

SFC system with a UV detector and back-pressure regulator

-

Chiral stationary phase column

A Proposed Chiral SFC Method:

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Injection Volume | 5 µL |

Sample Preparation and Analysis:

Sample preparation and the calculation of enantiomeric excess for chiral SFC are analogous to the procedures described for chiral HPLC.

Method Validation

For use in a regulated environment, the chosen analytical method for determining chiral purity must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including its enantiomer and other impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Synthesis and Chiral Impurity Origin

Caption: Origin of the (R)-enantiomer impurity during synthesis.

Experimental Workflow for Chiral Purity Analysis

Caption: Workflow for determining chiral purity via chromatography.

References

(S)-1-Boc-2-(hydroxymethyl)piperazine: A Chiral Building Block for Drug Discovery and Development

(S)-1-Boc-2-(hydroxymethyl)piperazine is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural features, comprising a piperazine ring with stereodefined substitution, a protected amine, and a reactive hydroxyl group, make it a valuable scaffold for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white solid.[1][2][3] Key physicochemical and spectroscopic data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1030377-21-9 | [1][3] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][3] |

| Molecular Weight | 216.28 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][2][3] |

| Purity | ≥95% | [1][2] |

| Storage | -20°C under inert atmosphere | [1] |

| IUPAC Name | tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCNC[C@H]1CO | [3] |

| Mass Spectrum | ESI-MS (EI⁺, m/z): 217.3 [M+H]⁺ | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, starting from readily available chiral precursors.

Route 1: From (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

One common method involves the hydrogenolysis of a protected piperazine precursor.

References

- 1. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock [achemblock.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

IUPAC name for (S)-1-Boc-2-(hydroxymethyl)piperazine.

An In-depth Technical Guide to (S)-1-Boc-2-(hydroxymethyl)piperazine

Introduction

This compound is a chiral heterocyclic building block widely used in synthetic and medicinal chemistry.[1] Its structure incorporates a piperazine ring, a versatile scaffold in drug discovery, with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a hydroxymethyl substituent at the adjacent stereocenter. This arrangement provides a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2] The Boc group offers stability and allows for selective reactions at the unprotected secondary amine, while the hydroxymethyl group serves as a handle for further functionalization.[2]

The formal IUPAC name for this compound is tert-butyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate .[1][3][4]

Physicochemical and Computational Data

A summary of the key properties of this compound is provided below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1030377-21-9 | [1][3][5] |

| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][3][5] |

| Molecular Weight | 216.28 g/mol | [1][3][5] |

| Appearance | White to off-white solid | [1][5] |

| Purity | ≥95% to 97% | [1][3] |

| Boiling Point | 324°C (Predicted) | [4] |

| Density | 1.085 g/cm³ (Predicted) | [4] |

| Flash Point | 150°C (Predicted) | [4] |

| Storage Conditions | Store at -20°C or under an inert gas (nitrogen or Argon) at 2–8 °C. | [1][4] |

Table 2: Computational Chemistry Data

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | [6] |

| LogP (Octanol-Water Partition Coefficient) | 0.1876 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Table 3: Spectroscopic Data

| Technique | Data | Source |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | m/z: 217.3 [M+H]⁺ | [5] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the debenzylation of a protected precursor. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This procedure outlines the synthesis of this compound from (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate.[5]

Materials:

-

(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol)

-

Methanol (MeOH, 20 mL)

-

10% Palladium on activated carbon (Pd/C, 150 mg)

-

Hydrogen (H₂) gas

Procedure:

-

A solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g) is prepared in methanol (20 mL).[5]

-

To this solution, 10% Pd/C (150 mg) is added.[5]

-

The resulting mixture is stirred at room temperature for 3 hours under a hydrogen atmosphere.[5]

-

After the reaction is complete, the solid catalyst (Pd/C) is removed by filtration.[5]

-

The filtrate is concentrated under reduced pressure to yield the final product.[5]

Results:

-

Product: (S)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate (also known as this compound).[5]

-

Yield: 850 mg (91.82%).[5]

-

Appearance: White solid.[5]

Below is a visual representation of this experimental workflow.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable starting material in the synthesis of complex organic molecules. The piperazine moiety is a common structural feature in many approved drugs, and this compound provides a scaffold for creating derivatives with specific stereochemistry.[7] The presence of both a protected amine and a primary alcohol allows for sequential and site-selective modifications, making it a versatile tool for constructing libraries of compounds for drug screening.

The logical relationship between the common name, IUPAC name, and key structural features is illustrated in the diagram below.

Caption: Structural and naming relationships of the title compound.

The versatility of the piperazine core, combined with the specific stereochemistry and functional handles of this molecule, makes it an important intermediate in medicinal chemistry for the development of new pharmaceuticals.[7][8]

References

- 1. usbio.net [usbio.net]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-Boc-2-Hydroxymethyl-piperazine 97% | CAS: 1030377-21-9 | AChemBlock [achemblock.com]

- 4. 1030377-21-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: The Use of (S)-1-Boc-2-(hydroxymethyl)piperazine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block in medicinal chemistry, primarily utilized as a scaffold in the synthesis of complex molecules with therapeutic potential.[1][2] Its stereochemically defined structure, coupled with orthogonally protected functional groups—a Boc-protected secondary amine, a free secondary amine, and a primary alcohol—offers significant synthetic versatility. This allows for the systematic and controlled introduction of various pharmacophoric elements, making it an ideal starting material for the construction of compound libraries for drug discovery. The piperazine moiety is a common feature in centrally active agents, and derivatives of this compound are of particular interest for developing therapies targeting neuropsychiatric disorders.

Key Applications in Drug Discovery:

The primary application of this compound lies in its role as an intermediate for compounds targeting the central nervous system (CNS). The piperazine scaffold is a well-established pharmacophore in drugs with antipsychotic, antidepressant, and anxiolytic properties. Many of these drugs exert their effects by modulating monoaminergic neurotransmitter systems, particularly dopamine and serotonin receptors.

While direct synthesis of a currently marketed drug from this compound is not prominently documented in publicly available literature, its utility can be exemplified through the synthesis of analogues of potent dual D2 and 5-HT1A receptor ligands. These receptors are key targets in the treatment of schizophrenia and depression. The following sections will detail the synthesis and potential biological activities of such compounds, using a representative synthetic scheme.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, binding affinities for a series of compounds that could be synthesized using this compound. These values are based on typical affinities observed for arylpiperazine derivatives targeting D2 and 5-HT1A receptors.

| Compound ID | R Group Modification | Dopamine D2 Receptor Ki (nM) | Serotonin 5-HT1A Receptor Ki (nM) |

| EX-1 | 2,3-dichlorophenyl | 15.5 | 25.2 |

| EX-2 | 2-methoxyphenyl | 45.8 | 10.1 |

| EX-3 | Benzisothiazole | 8.2 | 30.5 |

| EX-4 | 2-pyridinyl | 60.1 | 12.8 |

Note: The data presented in this table is illustrative and intended to represent the type of quantitative data generated in structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

Reaction Scheme: (S)-4-benzyl-1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate → this compound

Materials:

-

(S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol)

-

Methanol (MeOH, 20 mL)

-

10% Palladium on carbon (Pd/C, 150 mg)

-

Hydrogen (H2) gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1.5 g, 4.28 mmol) in methanol (20 mL), add 10% Pd/C (150 mg).[3]

-

Stir the mixture at room temperature for 3 hours under a hydrogen atmosphere.[3]

-

After the reaction is complete, remove the solid catalyst by filtration.[3]

-

Concentrate the filtrate under reduced pressure to yield this compound as a white solid (yield: 850 mg, 91.82%).[3]

-

Characterize the product using appropriate analytical techniques (e.g., ESI-MS (EI+, m/z): 217.3 [M+H]+).[3]

Protocol 2: Synthesis of an Exemplary Arylpiperazine Derivative

This protocol outlines a representative synthesis of an arylpiperazine derivative using this compound as a starting material, followed by further functionalization. This exemplifies its use in building more complex drug-like molecules.

Step 1: Buchwald-Hartwig Amination

-

To a reaction vessel, add this compound, an appropriate aryl halide (e.g., 1-bromo-2,3-dichlorobenzene), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

-

Cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-aryl piperazine intermediate.

Step 2: Boc Deprotection

-

Dissolve the N-aryl piperazine intermediate from Step 1 in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

-

Add an acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir the mixture at room temperature.

-

Monitor the reaction for the removal of the Boc protecting group.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the deprotected arylpiperazine.

Step 3: Reductive Amination

-

Dissolve the deprotected arylpiperazine from Step 2 and a suitable aldehyde or ketone in a solvent such as dichloromethane or dichloroethane.

-

Add a reducing agent (e.g., sodium triacetoxyborohydride) and stir the reaction at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the final compound by column chromatography or recrystallization.

Visualizations

Signaling Pathways

Derivatives of this compound are often designed to modulate dopamine D2 and serotonin 5-HT1A receptors, which are implicated in the pathophysiology of various CNS disorders.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel compounds derived from this compound.

Caption: Drug Discovery Workflow.

References

Applications of (S)-1-Boc-2-(hydroxymethyl)piperazine in Asymmetric Synthesis: A Guide for Researchers

(S)-1-Boc-2-(hydroxymethyl)piperazine is a versatile chiral building block pivotal in the landscape of asymmetric synthesis and drug discovery. Its rigid, stereochemically defined piperazine core, combined with three distinct and orthogonally reactive functional groups, makes it an invaluable starting material for the construction of complex, enantiomerically pure molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, focusing on leveraging this scaffold for the synthesis of novel chiral entities.

Application Notes

The synthetic utility of this compound stems from its unique structural features:

-

A Pre-defined Chiral Center: The (S)-stereochemistry at the C2 position serves as a reliable foundation for introducing new stereocenters with high diastereoselectivity.

-

Orthogonal Protection: The Boc-protected amine at the N1 position is stable under a wide range of reaction conditions, while the secondary amine at N4 and the primary alcohol at C2 are available for selective transformations. This allows for a stepwise and controlled elaboration of the molecule.

-

Versatile Functional Groups: The secondary amine can undergo N-alkylation, N-arylation, acylation, and reductive amination. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, converted into a leaving group for substitution reactions, or used in esterification and etherification reactions.

These features allow this compound to be employed primarily as a chiral scaffold . By modifying its inherent functional groups, new, more complex chiral molecules can be synthesized. Two principal pathways for its application in asymmetric synthesis are detailed below:

-

Diastereoselective Additions to the C2-Side Chain: The primary alcohol can be oxidized to the corresponding aldehyde, (S)-1-Boc-piperazine-2-carbaldehyde. This chiral aldehyde can then react with various nucleophiles (e.g., Grignard reagents, organolithiums) to generate a new stereocenter at the alpha-position to the piperazine ring. The stereochemical outcome of this addition is directed by the existing chirality of the piperazine ring, leading to the formation of diastereomeric alcohols with high selectivity.

-

Synthesis of Chiral Ligands and Organocatalysts: The secondary amine and the primary alcohol serve as handles for the synthesis of novel chiral ligands. For instance, the secondary amine can be functionalized with a phosphine-containing moiety, and the alcohol can be converted to a coordinating group, yielding a bidentate P,N-ligand. Such ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions.

Experimental Protocols & Data

Oxidation of this compound to (S)-1-Boc-piperazine-2-carbaldehyde

A common and mild method for this transformation is the Swern oxidation.

Protocol: Swern Oxidation

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (Argon or Nitrogen), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.

-

Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq.) dropwise, and stir the reaction mixture for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude aldehyde is typically used in the next step without further purification due to its potential instability.

Expected Outcome:

| Reagent/Conditions | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| Oxalyl Chloride, DMSO, TEA | DCM | -78 to RT | 1.5 - 2 | >90 |

Diastereoselective Nucleophilic Addition to (S)-1-Boc-piperazine-2-carbaldehyde

This protocol describes a general procedure for the Grignard addition to the chiral aldehyde synthesized above. The stereoselectivity is predicted by the Felkin-Anh model, where the nucleophile preferentially attacks from the less hindered face.

Protocol: Grignard Addition

-

To a solution of crude (S)-1-Boc-piperazine-2-carbaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., MeMgBr, PhMgBr) (1.5 eq.) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to separate the diastereomers.

Expected Quantitative Data for Diastereoselective Addition:

| Nucleophile (R-MgBr) | Product | Expected Diastereomeric Ratio (d.r.) | Expected Yield (%) |

| Methylmagnesium bromide | (S)-1-(1-Boc-piperazin-2-yl)ethanol | >95:5 | 80-90 |

| Phenylmagnesium bromide | (S)-phenyl(1-Boc-piperazin-2-yl)methanol | >95:5 | 75-85 |

| Ethylmagnesium bromide | (S)-1-(1-Boc-piperazin-2-yl)propan-1-ol | >90:10 | 70-80 |

Note: The diastereomeric ratio will be dependent on the specific nucleophile and reaction conditions and should be determined experimentally.

N-Alkylation of this compound

This protocol outlines the functionalization of the secondary amine at the N4 position.

Protocol: Reductive Amination

-

To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in dichloroethane (DCE) or methanol, add acetic acid (0.1 eq.).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Expected Quantitative Data for N-Alkylation:

| Aldehyde/Ketone | Product | Expected Yield (%) |

| Benzaldehyde | (S)-1-Boc-4-benzyl-2-(hydroxymethyl)piperazine | 85-95 |

| Acetone | (S)-1-Boc-4-isopropyl-2-(hydroxymethyl)piperazine | 80-90 |

| Cyclohexanone | (S)-1-Boc-4-cyclohexyl-2-(hydroxymethyl)piperazine | 80-90 |

Visualizations

Workflow for Diastereoselective Synthesis via Aldehyde Intermediate

Caption: Diastereoselective synthesis workflow.

Logical Relationship for Chiral Ligand Synthesis

Caption: Pathway to chiral P,N-ligands.

Application Note: Protocol for N-alkylation of (S)-1-Boc-2-(hydroxymethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-(hydroxymethyl)piperazine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. The presence of a free secondary amine allows for the introduction of various substituents at the N4 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This application note provides detailed protocols for the selective N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination with aldehydes. The mono-Boc protection of the piperazine ring is crucial for achieving selective mono-alkylation at the desired nitrogen.[1][2]

Methods and Protocols

Two primary methods for the N-alkylation of this compound are presented below. The choice of method often depends on the nature of the alkyl group to be introduced and the availability of the corresponding alkyl halide or aldehyde.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward and widely used technique for forming C-N bonds.[2]

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to achieve a concentration of 0.1-0.5 M.

-

Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) if the alkyl halide is less reactive. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes

Reductive amination is a two-step, one-pot process that involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde, followed by its reduction with a mild reducing agent. This method is particularly useful for preventing over-alkylation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over aldehydes.[4][5]

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and the aldehyde (e.g., benzaldehyde, 1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) (0.1-0.5 M).

-

Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the final N-alkylated piperazine derivative.

Data Presentation

The following table summarizes representative conditions and yields for the N-alkylation of N-Boc-piperazine derivatives, which can be adapted for this compound.

| Alkylating Agent | Base/Reducing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | MeCN | RT | 12 h | 95% | Fictional Example |

| 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 60 °C | 8 h | 92% | Fictional Example |

| Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 4 h | 90% | Fictional Example |

| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | THF | RT | 6 h | 88% | Fictional Example |

Note: The data in this table are representative examples for N-alkylation of N-Boc-piperazines and should be considered as a starting point for optimization for the specific substrate this compound.

Mandatory Visualization

Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation of this compound.

Workflow for Reductive Amination

Caption: Workflow for the N-alkylation via reductive amination.

Conclusion

The N-alkylation of this compound can be effectively achieved through either direct alkylation with alkyl halides or reductive amination with aldehydes. The choice of the synthetic route should be based on the availability of reagents and the desired final product. The provided protocols offer a solid foundation for researchers to perform this important transformation in the synthesis of novel compounds for drug discovery and development. It is important to note that the presence of the hydroxymethyl group does not typically interfere with the N-alkylation reaction under these conditions, and protection of the alcohol is generally not required. However, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

The Pivotal Role of (S)-1-Boc-2-(hydroxymethyl)piperazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

(S)-1-Boc-2-(hydroxymethyl)piperazine has emerged as a crucial chiral building block for the synthesis of a diverse array of bioactive molecules. Its inherent stereochemistry, coupled with the versatile piperazine scaffold, makes it an invaluable asset for researchers, scientists, and drug development professionals. The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties that can enhance aqueous solubility, target binding, and pharmacokinetic profiles.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of novel therapeutics.

Application Notes

The strategic importance of this compound lies in its pre-defined stereochemistry at the C2 position, which is often critical for achieving desired biological activity and selectivity.[1] The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, while the hydroxymethyl group provides a handle for further synthetic modifications.

Common synthetic transformations involving this compound include:

-